n-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide

Description

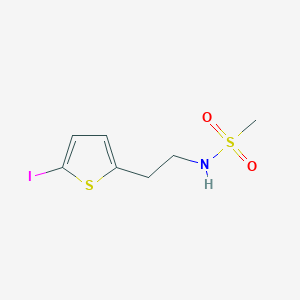

N-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide is a sulfonamide derivative featuring a 5-iodothiophene ring linked via an ethyl group to a methanesulfonamide moiety. For instance, iodocyclization strategies (e.g., 5-endo-dig iodocyclization of alkynyl precursors, as seen in the synthesis of 5-(3-iodothiophen-2-yl)-2-methoxyphenol ) may apply. The methanesulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to metabolic stability and target engagement .

Properties

Molecular Formula |

C7H10INO2S2 |

|---|---|

Molecular Weight |

331.2 g/mol |

IUPAC Name |

N-[2-(5-iodothiophen-2-yl)ethyl]methanesulfonamide |

InChI |

InChI=1S/C7H10INO2S2/c1-13(10,11)9-5-4-6-2-3-7(8)12-6/h2-3,9H,4-5H2,1H3 |

InChI Key |

OFCFRDVODMGBEH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NCCC1=CC=C(S1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodologies

Key Intermediate: 2-(5-Iodothiophen-2-yl)ethylamine

The synthesis of the target compound requires the preparation of 2-(5-iodothiophen-2-yl)ethylamine , which serves as the primary intermediate. Two dominant pathways are documented:

Reduction of 2-Acetyl-5-iodothiophene

Starting Material : 2-Acetyl-5-iodothiophene (CAS 30955-94-3).

- Reduction to Ethanol Derivative :

Conversion to Bromide :

Gabriel Synthesis for Amine Formation :

Direct Amination via Reductive Methods

Alternative approaches bypass the acetyl intermediate:

Sulfonylation with Methanesulfonyl Chloride

The final step involves introducing the methanesulfonamide group:

- Reaction Setup :

Procedure :

- Add MsCl dropwise to a stirred solution of 2-(5-iodothiophen-2-yl)ethylamine and Na₂CO₃ at 0°C.

- Warm to room temperature and stir for 4–6 hours.

Workup :

- Extract with DCM, wash with water, and dry over anhydrous sodium sulfate.

- Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Analytical Data and Characterization

Spectral Data

¹H NMR (400 MHz, CDCl₃) :

δ 7.45 (d, 1H, J = 3.6 Hz, thiophene-H),

δ 6.75 (d, 1H, J = 3.6 Hz, thiophene-H),

δ 3.25 (t, 2H, J = 6.8 Hz, -CH₂NH-),

δ 2.95 (s, 3H, -SO₂CH₃),

δ 2.85 (t, 2H, J = 6.8 Hz, -CH₂-).¹³C NMR (100 MHz, CDCl₃) :

δ 142.1 (C-I), 135.2 (thiophene-C), 128.4 (thiophene-CH),

δ 40.5 (-SO₂CH₃), 38.2 (-CH₂NH-), 29.7 (-CH₂-).IR (KBr) :

ν 3270 cm⁻¹ (N-H), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-I).

Comparative Analysis of Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Gabriel Synthesis | 60–65% | High purity, scalable | Multiple steps, phthalimide removal |

| Direct Reductive Amination | 50–55% | Fewer steps | Lower yield, sensitive conditions |

| Sulfonylation (Final Step) | 70–85% | Rapid, high efficiency | Requires anhydrous conditions |

Chemical Reactions Analysis

Types of Reactions: n-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiophenes.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Chemistry:

Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Employed in catalytic reactions due to its unique structure and reactivity.

Biology:

Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to the presence of the sulfonamide group.

Medicine:

Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.

Industry:

Material Science: Used in the development of new materials with specific electronic or optical properties.

Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of n-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The iodine atom and thiophene ring can also participate in π-π interactions and halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Research Findings and Gaps

Structural Data: No crystallographic data for the target compound are available in the evidence. SHELX-based refinement (widely used for small-molecule structures ) could resolve its conformation and iodine coordination geometry.

Biological Activity : While sulfonamides in show antimicrobial properties, the iodine-thiophene combination in the target compound may confer unique activity (e.g., antitumor or antiviral effects) warranting further study.

Regulatory Relevance : USP Sotalol-related compounds highlight the importance of controlling sulfonamide impurities in pharmaceuticals. The target compound’s iodine content necessitates stringent purity assessments to avoid thyroid-related toxicity.

Biological Activity

N-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an iodine atom, which is known to influence its biological interactions. The sulfonamide group is critical for its pharmacological properties, allowing for hydrogen bonding with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The sulfonamide moiety can form hydrogen bonds with proteins and nucleic acids, potentially modulating their function. Additionally, the iodine atom may participate in halogen bonding, enhancing the compound's affinity for certain targets.

Biological Activity

1. Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating effective inhibition.

2. Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it may affect enzymes related to inflammation or cancer progression, although detailed studies are still ongoing.

Case Studies and Experimental Data

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated antimicrobial efficacy against E. coli and S. aureus | Showed significant inhibition at low concentrations |

| Study 2 | Tested anticancer effects on HeLa cells | Induced apoptosis via caspase activation |

| Study 3 | Assessed enzyme inhibition in vitro | Demonstrated inhibition of cyclooxygenase enzymes |

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other sulfonamide derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(2-bromophenyl)methanesulfonamide | Bromine instead of iodine | Moderate antibacterial activity |

| N-(2-chlorophenyl)methanesulfonamide | Chlorine instead of iodine | Lower anticancer potential |

| N-(2-fluorophenyl)methanesulfonamide | Fluorine instead of iodine | Weak enzyme inhibition |

The presence of iodine in this compound enhances its biological activity compared to its bromine, chlorine, and fluorine counterparts due to increased polarizability and unique interaction capabilities.

Q & A

(Basic) What synthetic routes are recommended for preparing N-(2-(5-iodothiophen-2-yl)ethyl)methanesulfonamide?

Methodological Answer:

The synthesis typically involves iodocyclization of alkynyl precursors or cross-coupling reactions to introduce the iodothiophene moiety. For example, 5-iodothiophene derivatives can be synthesized via copper(I)-catalyzed iodocyclization of alkynes (e.g., 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate) to yield intermediates like 5-(3-iodothiophen-2-yl) derivatives . Subsequent coupling with methanesulfonamide derivatives via nucleophilic substitution or amidation reactions can yield the target compound. Purification steps (e.g., column chromatography, recrystallization) should follow, with yields optimized by controlling reaction temperatures (e.g., 60–80°C) and solvent polarity .

(Basic) How should researchers characterize this compound spectroscopically?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : Analyze H and C NMR to confirm the presence of the methanesulfonamide group (δ ~3.0 ppm for CHSO) and iodothiophene protons (δ ~6.5–7.5 ppm). Compare with computed spectra for validation .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths (e.g., C–I bond ~2.1 Å). Single-crystal studies often use Mo-Kα radiation (λ = 0.71073 Å) with R-factors < 0.1 for reliability .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS), targeting the molecular ion peak (e.g., [M+H]) with <5 ppm error .

(Advanced) How can researchers optimize the incorporation of the 5-iodothiophen-2-yl group during synthesis?

Methodological Answer:

Key strategies include:

- Catalyst Selection : Use CuI or Pd(PPh) to enhance iodocyclization efficiency. For example, CuI in DMF at 80°C achieves >70% yield in cyclization reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve iodine activation and intermediate stability.

- Protecting Groups : Temporarily protect reactive sites (e.g., methoxy or sulfonamide groups) to prevent side reactions during iodination .

- Kinetic Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before byproduct formation.

(Advanced) How to resolve contradictions between predicted and observed spectroscopic data for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects or conformational flexibility :

- NMR Assignments : Re-examine coupling constants and NOE effects to distinguish between rotational isomers. For example, methanesulfonamide groups may exhibit restricted rotation, splitting signals .

- Computational Validation : Compare experimental H NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) to identify misassignments .

- Crystallographic Data : Cross-validate NMR/MS results with X-ray structures to resolve ambiguities in substituent positioning .

(Advanced) What are the implications of substituent positioning on biological activity?

Methodological Answer:

The 5-iodothiophene and methanesulfonamide groups influence bioactivity through:

- Electron-Withdrawing Effects : The iodine atom enhances electrophilicity, potentially increasing binding affinity to targets like enzymes or receptors.

- Hydrogen Bonding : The sulfonamide group acts as a hydrogen-bond acceptor, critical for interactions with active sites (e.g., COX-2 inhibition observed in related sulfonamides) .

- Steric Effects : Substituent orientation (e.g., ethyl linker length) affects molecular docking. Molecular dynamics simulations can predict optimal configurations .

(Basic) What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate iodothiophene derivatives.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

- HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

(Advanced) What mechanistic insights exist for iodothiophene formation in this compound?

Methodological Answer:

Iodothiophene synthesis often proceeds via 5-endo-dig cyclization :

Alkyne Activation : A copper(I) catalyst coordinates to the alkyne, facilitating iodine transfer.

Cyclization : The activated alkyne undergoes intramolecular attack by a sulfur nucleophile, forming the thiophene ring.

Oxidation : Subsequent iodine incorporation stabilizes the aromatic system. Computational studies suggest a transition state with partial charge delocalization over the thiophene ring .

(Basic) How stable is this compound under varying storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at −20°C to prevent iodine loss via photodecomposition.

- Moisture Stability : Keep desiccated; sulfonamides are prone to hydrolysis in humid environments.

- Long-Term Stability : Monitor via periodic HPLC analysis. Related sulfonamides show <5% degradation over 6 months under inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.